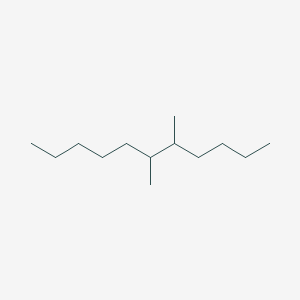
5,6-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylundecane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5,6-Dimethylundecane is characterized by its branched structure, which influences its physical and chemical properties. It has a molecular weight of approximately 184.36 g/mol and a boiling point that makes it suitable for various applications in organic synthesis and material science .
Industrial Applications
a. Solvent Use
this compound serves as a solvent in chemical processes due to its favorable evaporation rate and low toxicity compared to other organic solvents. It is particularly useful in formulations where a non-polar solvent is required.
b. Fuel Additive
This compound is explored as a potential fuel additive to enhance the performance of gasoline and diesel fuels. Its branched structure can improve combustion efficiency and reduce emissions when blended with conventional fuels.
Biological Research Applications
a. Volatile Organic Compounds (VOCs)
Recent studies have highlighted the role of this compound as a volatile organic compound (VOC) in breathomics, particularly concerning asthma diagnosis and monitoring . The analysis of exhaled breath for VOCs can provide non-invasive insights into respiratory health.
b. Toxicity Studies
Research has been conducted to evaluate the toxicity of various alkanes, including this compound. Understanding its biological activity is crucial for assessing potential risks associated with exposure in industrial settings .
Environmental Applications
a. Pollution Monitoring
this compound has been identified in studies monitoring VOC emissions from plastic materials used in food packaging. Its presence indicates potential migration into food products, raising concerns about food safety and environmental pollution .
b. Biodegradation Studies
The compound's behavior in environmental contexts, such as soil and water systems, is under investigation to understand its degradation pathways and ecological impact.
Case Study 1: Breathomics in Asthma Diagnosis
In a study focusing on pediatric asthma, researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze exhaled breath samples from children diagnosed with asthma. The presence of this compound was noted among other VOCs, indicating its potential role as a biomarker for asthma assessment .
Case Study 2: Emission from Food Packaging
A study conducted on the emissions of VOCs from polyolefin resins used in food packaging identified this compound as one of the compounds released during storage conditions. This finding emphasizes the need for further research into the safety of food contact materials .
Eigenschaften
CAS-Nummer |
17615-91-7 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
YAQUQAWUOHDAOP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)CCCC |
Kanonische SMILES |
CCCCCC(C)C(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















